3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
3,5-Dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by a methyl-substituted pyrazole core linked to a second 1,3,5-trimethylpyrazole moiety via a methylene bridge at position 1. The amine group at position 4 enhances its nucleophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science. Key properties include:
- Molecular Formula: C₁₂H₁₉N₅
- Molecular Weight: 233.319 g/mol
- CAS Registry Number: 956393-28-5
- Purity: ≥97% (as reported in commercial sources) .
This compound is utilized in synthesizing bioactive molecules, such as GLUT1 inhibitors, where it serves as a key building block in coupling reactions . Its rigid, lipophilic structure contributes to binding interactions in drug discovery contexts.
Properties
IUPAC Name |
3,5-dimethyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-7-11(9(3)16(5)14-7)6-17-10(4)12(13)8(2)15-17/h6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUOMZLYPAZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2C(=C(C(=N2)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the alkylation of pyrazoles. One common method is the alkylation of 3,5-dimethylpyrazole with a bromomethyl derivative under basic conditions using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction is carried out at reflux temperature for several hours, followed by cooling to room temperature and purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyrazoles.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Aromatic Groups (e.g., naphthyl): Increased hydrophobicity and bulk may enhance membrane permeability but reduce aqueous solubility .
Synthetic Utility: The target compound’s methylene-linked bis-pyrazole structure is unique in enabling dual binding interactions, as seen in its role in synthesizing quinoline carboxamide derivatives . Fluorinated analogs (e.g., trifluoroethyl or trifluoromethylphenyl derivatives) are prioritized in drug design for their metabolic stability and bioavailability .
Biological Activity
3,5-Dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.52 g/mol. The InChIKey for the compound is UKYZRFUOFPTTDA-UHFFFAOYSA-N, indicating its unique chemical identity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O3 |
| Molecular Weight | 436.52 g/mol |
| InChIKey | UKYZRFUOFPTTDA-UHFFFAOYSA-N |
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds with similar pyrazole structures have demonstrated selective inhibition against various cancer cell lines, suggesting that 3,5-dimethyl derivatives may possess similar capabilities .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. Inhibitory assays indicate that modifications in the pyrazole ring can enhance binding affinity to these enzymes .
Receptor Binding
Studies suggest that this compound may interact with various receptors implicated in neurological disorders. Its binding affinity to serotonin receptors has been explored, indicating possible psychopharmacological effects .
Case Study 1: Anticancer Screening
In a study conducted on a series of pyrazole derivatives including this compound, researchers evaluated its effect on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit COX enzymes. The results demonstrated that at concentrations as low as 10 µM, the compound reduced enzyme activity by over 70%, highlighting its potential as an anti-inflammatory agent.
The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The mechanism of action is believed to involve the formation of enzyme-inhibitor complexes that disrupt normal biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
